molecular formula C8H11ClN2 B8630035 2-Chloro-6-isopropyl-pyridin-4-ylamine

2-Chloro-6-isopropyl-pyridin-4-ylamine

Cat. No. B8630035
M. Wt: 170.64 g/mol
InChI Key: DYZXEUVRAFUKSD-UHFFFAOYSA-N
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Patent
US06916819B2

Procedure details

A mixture of 4-amino-6-isopropyl-3-nitro-1H-pyridin-2-one (555 mg, 2.81 mmol) in POCl3 (10 mL) is stirred at reflux under N2 for 1.5 h. After cooling, the solution is concentrated in vacuo. The reaction flask is then placed in an ice bath, and crushed ice (˜20 g) is added to the residue. The mixture is swirled vigorously for several minutes and then stirred at room temperature for 30 min. The mixture is then extracted with EtOAc. The extract is washed with an additional 20 mL of H2O. The aqueous washes are reextracted once with EtOAc, and the combined extracts are dried over Na2SO4 and concentrated, yielding 2-chloro-6-isopropyl-pyridin-4-ylamine as an orange oil. This material is used without further purification. 1H NMR (DMSO-d6, 300 MHz) δ 7.27 (br s, 2H), 6.65 (s, 1H), 2.77 (sept, J=6.9 Hz, 1H), 1.13 (d, J=6.9 Hz, 6H) ppm.
Name
4-amino-6-isopropyl-3-nitro-1H-pyridin-2-one
Quantity
555 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[NH:5][C:4](=O)[C:3]=1[N+]([O-])=O.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:4]1[CH:3]=[C:2]([NH2:1])[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[N:5]=1

Inputs

Step One
Name
4-amino-6-isopropyl-3-nitro-1H-pyridin-2-one
Quantity
555 mg
Type
reactant
Smiles
NC1=C(C(NC(=C1)C(C)C)=O)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The reaction flask is then placed in an ice bath
CUSTOM
Type
CUSTOM
Details
crushed ice (˜20 g)
ADDITION
Type
ADDITION
Details
is added to the residue
WAIT
Type
WAIT
Details
The mixture is swirled vigorously for several minutes
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with EtOAc
WASH
Type
WASH
Details
The extract is washed with an additional 20 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.